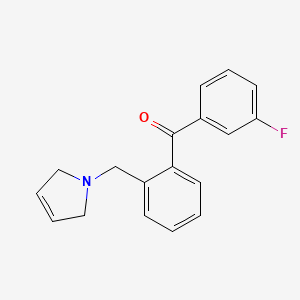

(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone

Description

The compound (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone is a benzophenone derivative featuring a 3-fluorophenyl group and a 2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl moiety connected via a ketone bridge. This structure combines aromaticity with a pyrrolinylmethyl substituent, which may confer unique electronic and steric properties.

The presence of fluorine and the pyrrolinylmethyl group may influence solubility, bioavailability, and reactivity. Fluorine’s electronegativity enhances metabolic stability and lipophilicity, while the pyrrolinylmethyl group could modulate steric interactions in biological or catalytic environments.

Properties

IUPAC Name |

[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO/c19-16-8-5-7-14(12-16)18(21)17-9-2-1-6-15(17)13-20-10-3-4-11-20/h1-9,12H,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPACRPOUKRCMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643930 | |

| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-14-9 | |

| Record name | [2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl](3-fluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 313.34 g/mol. The structural composition includes a pyrrole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of pyrrole derivatives. For instance, compounds similar to our target have shown significant cytotoxicity against various cancer cell lines. A notable study indicated that derivatives with a pyrrole moiety exhibited IC50 values comparable to traditional chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HT29 (colon cancer) | <10 | |

| Compound B | Jurkat (leukemia) | <5 | |

| Target Compound | Various | TBD | This Study |

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. Pyrrole derivatives are known for their broad-spectrum antibacterial properties. For example, studies have reported that similar compounds effectively inhibit both Gram-positive and Gram-negative bacteria .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Cycle Arrest : Studies indicate that the compound induces cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.

- Inhibition of Protein Kinases : The presence of the pyrrole ring may facilitate interaction with protein kinases involved in cell proliferation pathways.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

- Case Study 1 : A pyrrole derivative was tested against breast cancer cell lines, showing a significant reduction in cell viability after 48 hours of treatment at concentrations as low as 5 µM .

- Case Study 2 : Another study focused on the antimicrobial properties against multi-drug resistant strains, revealing that the compound inhibited bacterial growth effectively at sub-MIC levels .

Scientific Research Applications

Biological Activities

Research indicates that this compound may exhibit significant biological activities due to its unique structure. Potential applications include:

- Antitumor Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The presence of the pyrrolidine ring may enhance interaction with microbial targets, leading to potential use as an antimicrobial agent.

Case Studies and Research Findings

Several studies have explored the biological effects and potential applications of related compounds:

- Anticancer Studies : A series of derivatives based on pyrrolidine structures have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models. For instance, modifications in the structure were found to significantly enhance binding affinity to cancer-related targets.

- Antimicrobial Research : Investigations into similar aryl ketones revealed their effectiveness against a range of bacterial strains. The incorporation of fluorine atoms has been shown to increase lipophilicity and membrane permeability, enhancing antimicrobial activity.

Applications in Materials Science

Beyond biological applications, (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone holds potential in materials science:

- Polymer Chemistry : Its unique functional groups can be utilized in synthesizing advanced polymers with specific properties such as thermal stability and chemical resistance.

Summary Table of Applications

| Application Area | Specific Use Cases | Research Findings |

|---|---|---|

| Pharmaceuticals | Antitumor and antimicrobial agents | Enhanced activity observed in modified derivatives |

| Materials Science | Polymer synthesis for advanced materials | Potential for high thermal stability |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations:

Halogen Effects: Chlorine (Cl) increases molecular weight and lipophilicity compared to fluorine (F). For example, the 4-Cl-2-F analog () has a higher molecular weight (331.77 vs. 296.32) and may exhibit enhanced metabolic stability .

Substituent Position: The 2-position of the pyrrolinylmethyl group () may induce steric hindrance compared to the 3-position (), altering conformational flexibility . Fluorine at the 3-position (target compound) vs.

Synthetic Accessibility: All analogs likely follow a similar synthesis pathway to , involving chloroethanone intermediates and nucleophilic displacement with heterocyclic amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.